molecular formula C13H15N3O3 B11858162 2-(2-Methyl-10-oxo-5,6,7,8-tetrahydropyrido[1,2-a]pyrrolo[3,2-d]pyrimidin-1(10H)-yl)acetic acid

2-(2-Methyl-10-oxo-5,6,7,8-tetrahydropyrido[1,2-a]pyrrolo[3,2-d]pyrimidin-1(10H)-yl)acetic acid

Cat. No.: B11858162
M. Wt: 261.28 g/mol
InChI Key: NKGXVARGBWGCEQ-UHFFFAOYSA-N
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Description

2-(2-Methyl-10-oxo-5,6,7,8-tetrahydropyrido[1,2-a]pyrrolo[3,2-d]pyrimidin-1(10H)-yl)acetic acid is a complex organic compound with a unique structure that combines multiple heterocyclic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methyl-10-oxo-5,6,7,8-tetrahydropyrido[1,2-a]pyrrolo[3,2-d]pyrimidin-1(10H)-yl)acetic acid typically involves multi-step organic reactions. One common approach is to start with the construction of the pyrido[1,2-a]pyrrolo[3,2-d]pyrimidine core, followed by the introduction of the acetic acid moiety. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the correct formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methyl-10-oxo-5,6,7,8-tetrahydropyrido[1,2-a]pyrrolo[3,2-d]pyrimidin-1(10H)-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce ketone groups to alcohols or other functional groups.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions can vary widely, but they often involve controlled temperatures, specific solvents, and catalysts to drive the reactions to completion.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used.

Scientific Research Applications

2-(2-Methyl-10-oxo-5,6,7,8-tetrahydropyrido[1,2-a]pyrrolo[3,2-d]pyrimidin-1(10H)-yl)acetic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: It can be used to study the interactions of heterocyclic compounds with biological systems.

    Industry: It can be used in the development of new materials with unique properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of 2-(2-Methyl-10-oxo-5,6,7,8-tetrahydropyrido[1,2-a]pyrrolo[3,2-d]pyrimidin-1(10H)-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved can include signal transduction, metabolic processes, and gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-10-oxo-5,6,7,8-tetrahydropyrido[1,2-a]pyrrolo[3,2-d]pyrimidine: This compound shares the core structure but lacks the acetic acid moiety.

    2-(2-Methyl-10-oxo-5,6,7,8-tetrahydropyrido[1,2-a]pyrrolo[3,2-d]pyrimidin-1(10H)-yl)propanoic acid: This compound has a similar structure but with a propanoic acid group instead of an acetic acid group.

Uniqueness

The uniqueness of 2-(2-Methyl-10-oxo-5,6,7,8-tetrahydropyrido[1,2-a]pyrrolo[3,2-d]pyrimidin-1(10H)-yl)acetic acid lies in its specific combination of functional groups and heterocyclic rings, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C13H15N3O3

Molecular Weight

261.28 g/mol

IUPAC Name

2-(5-methyl-2-oxo-1,4,8-triazatricyclo[7.4.0.03,7]trideca-3(7),5,8-trien-4-yl)acetic acid

InChI

InChI=1S/C13H15N3O3/c1-8-6-9-12(16(8)7-11(17)18)13(19)15-5-3-2-4-10(15)14-9/h6H,2-5,7H2,1H3,(H,17,18)

InChI Key

NKGXVARGBWGCEQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(N1CC(=O)O)C(=O)N3CCCCC3=N2

Origin of Product

United States

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